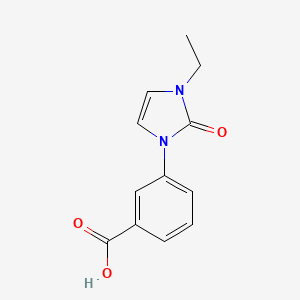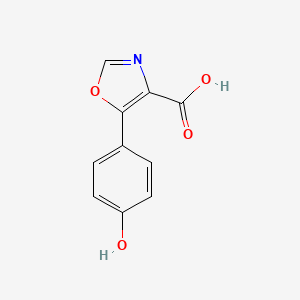
5-((4-Methoxyphenyl)amino)-1H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-((4-metoxifenil)amino)-1H-1,2,3-triazol-4-carboxílico es un compuesto que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto específico se caracteriza por la presencia de un grupo metoxifenilo unido al grupo amino en la posición 5 del anillo de triazol y un grupo ácido carboxílico en la posición 4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-((4-metoxifenil)amino)-1H-1,2,3-triazol-4-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción de 4-metoxianilina con 2-azidoacetato de etilo, seguido de ciclización para formar el anillo de triazol. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como etanol o metanol, y un catalizador, como sulfato de cobre, para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de técnicas de purificación avanzadas, como la recristalización y la cromatografía, se emplearía para obtener el producto final con las especificaciones deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-((4-metoxifenil)amino)-1H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-((4-metoxifenil)amino)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Por ejemplo, puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior. Las vías moleculares exactas involucradas dependen del objetivo biológico específico y del contexto de su aplicación .
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-metoxifenil)-1H-indoles
- 5-(4-metoxifenil)-1H-imidazoles
- 4-(((4-metoxifenil)amino)metil)-N,N-dimetil-anilina
- 2-metoxifenil-5-((fenilamino)metil)fenol
Singularidad
El ácido 5-((4-metoxifenil)amino)-1H-1,2,3-triazol-4-carboxílico es único debido a su estructura específica del anillo de triazol y la presencia de grupos funcionales tanto metoxifenilo como ácido carboxílico. Esta combinación de características estructurales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H10N4O3 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-(4-methoxyanilino)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O3/c1-17-7-4-2-6(3-5-7)11-9-8(10(15)16)12-14-13-9/h2-5H,1H3,(H,15,16)(H2,11,12,13,14) |
Clave InChI |
SGWCAGHHBZNWNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=NNN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



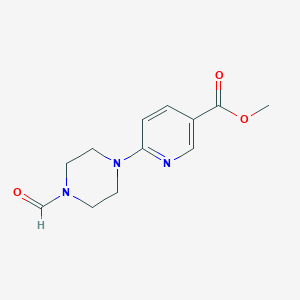


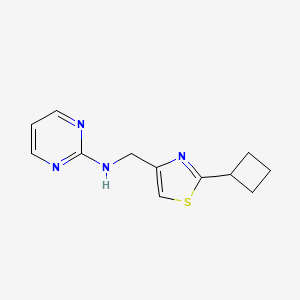

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

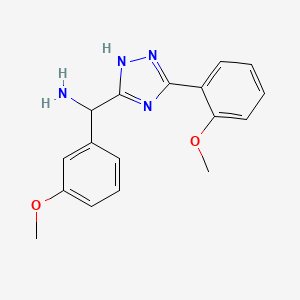
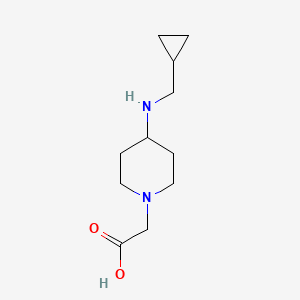
![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)

